molecular formula C10H13NO2S B5798074 (5-methylthiophen-3-yl)-morpholin-4-ylmethanone

(5-methylthiophen-3-yl)-morpholin-4-ylmethanone

Cat. No.: B5798074
M. Wt: 211.28 g/mol
InChI Key: LVKSHTQPYSZPIV-UHFFFAOYSA-N
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Description

(5-methylthiophen-3-yl)-morpholin-4-ylmethanone is a compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are important heterocyclic compounds with a wide range of applications in medicinal chemistry and material science. The presence of the thiophene ring in the structure imparts unique chemical and biological properties to the compound .

Preparation Methods

The synthesis of (5-methylthiophen-3-yl)-morpholin-4-ylmethanone typically involves the reaction of 5-methylthiophene-3-carboxylic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .

Chemical Reactions Analysis

(5-methylthiophen-3-yl)-morpholin-4-ylmethanone undergoes various chemical reactions, including:

Scientific Research Applications

(5-methylthiophen-3-yl)-morpholin-4-ylmethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials with unique electronic and optical properties

Mechanism of Action

The mechanism of action of (5-methylthiophen-3-yl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

(5-methylthiophen-3-yl)-morpholin-4-ylmethanone can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholine group, which imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

(5-methylthiophen-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-8-6-9(7-14-8)10(12)11-2-4-13-5-3-11/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKSHTQPYSZPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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